N,N-diethyl-1,3,4-thiadiazole-2,5-diamine
Description
Significance of Thiadiazole Scaffold in Contemporary Chemical Research
The thiadiazole scaffold, a five-membered heterocyclic ring, is a cornerstone in the development of new chemical entities. Compounds incorporating this structure are investigated for a wide spectrum of biological activities. The inherent aromaticity of the ring system contributes to the in vivo stability of these molecules. The presence of nitrogen and sulfur atoms allows for diverse intermolecular interactions, making thiadiazole derivatives promising candidates for drug discovery and development.
Overview of 1,3,4-Thiadiazole (B1197879) Isomers and Their Unique Characteristics
Thiadiazole exists in several isomeric forms, each with a distinct arrangement of its heteroatoms, which in turn influences its chemical and physical properties. The primary isomers of thiadiazole are:
1,2,3-Thiadiazole: This isomer is notable for its use in the synthesis of other complex molecules.
1,2,4-Thiadiazole: Derivatives of this isomer have been explored for their biological activities.
1,2,5-Thiadiazole: This isomer and its derivatives are also subjects of interest in medicinal chemistry.
1,3,4-Thiadiazole: This is one of the most extensively studied isomers due to the wide range of biological activities exhibited by its derivatives. isres.org The symmetrical arrangement of the heteroatoms in the 1,3,4-isomer contributes to its stability and versatile reactivity.
The reactivity of these isomers differs based on the position of the nitrogen and sulfur atoms. For instance, the 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions. isres.org In contrast, the 1,3,4-thiadiazole ring is susceptible to ring-opening by strong bases and readily undergoes nucleophilic attack. nih.gov
Table 1: Isomers of Thiadiazole
| Isomer Name | Chemical Structure | Key Characteristics |
| 1,2,3-Thiadiazole | A five-membered ring with one sulfur and two adjacent nitrogen atoms at positions 1, 2, and 3. | Often used as a synthon in organic synthesis. |
| 1,2,4-Thiadiazole | A five-membered ring with one sulfur and two nitrogen atoms at positions 1, 2, and 4. | Known for its stability and presence in some biologically active compounds. isres.org |
| 1,2,5-Thiadiazole | A five-membered ring with one sulfur and two nitrogen atoms at positions 1, 2, and 5. | Studied for its electronic properties and potential in materials science. researchgate.net |
| 1,3,4-Thiadiazole | A five-membered ring with one sulfur and two nitrogen atoms at positions 1, 3, and 4. | Highly explored for its broad spectrum of pharmacological activities. isres.org |
Contextualization of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine within the Thiadiazole Class
This compound belongs to the class of 2,5-disubstituted 1,3,4-thiadiazoles. The parent compound, 1,3,4-thiadiazole-2,5-diamine, features two amino groups at the 2 and 5 positions of the thiadiazole ring. The specific compound in focus has these amino groups further substituted with two ethyl groups on each nitrogen atom.
While extensive research has been conducted on various derivatives of 1,3,4-thiadiazole-2,5-diamine, specific detailed findings on the N,N-diethyl substituted version are not widely documented in publicly available literature. However, the synthesis and properties of this compound can be inferred from the general behavior of N-alkylated 2,5-diamino-1,3,4-thiadiazoles. The introduction of diethyl groups would be expected to increase the lipophilicity of the molecule compared to its unsubstituted parent. This modification can significantly influence its solubility and biological interactions.
The synthesis of such a compound would likely proceed through the alkylation of 1,3,4-thiadiazole-2,5-diamine or by constructing the thiadiazole ring from appropriately substituted precursors. For instance, 2-alkylamino-1,3,4-thiadiazoles can be prepared by the reaction of 4-alkylthiosemicarbazides with orthoformate esters. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-diethyl-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHGICGZBBZPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N,n Diethyl 1,3,4 Thiadiazole 2,5 Diamine and Analogues
Cyclization Reactions from Thiosemicarbazide (B42300) Derivatives
The synthesis of 1,3,4-thiadiazoles from thiosemicarbazide or its substituted derivatives is a foundational and versatile approach in heterocyclic chemistry. sbq.org.br This pathway typically involves the reaction of a thiosemicarbazide with a carbonyl-containing compound, followed by an intramolecular cyclization and dehydration step to form the aromatic thiadiazole ring. The choice of reagents and reaction conditions can significantly influence the reaction pathway and the final product. ptfarm.pl
Reactions with Carboxylic Acids and Derivatives
A common and direct method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the acylation of thiosemicarbazides followed by cyclodehydration. nih.gov Carboxylic acids or their more reactive derivatives, such as acyl chlorides, are used to introduce the substituent at the 5-position of the thiadiazole ring.
The reaction of a substituted thiosemicarbazide with an acyl chloride, for instance, initially forms an acylthiosemicarbazide intermediate. nih.gov Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. nih.gov The medium plays a crucial role; acidic conditions generally favor the formation of 1,3,4-thiadiazoles, whereas alkaline conditions might lead to the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl Various dehydrating agents, including sulfuric acid and polyphosphoric acid, are employed to facilitate the final ring-closing step. nih.gov
Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives from Acylthiosemicarbazides
| Starting Material | Reagent | Reaction Condition | Product | Reference |
|---|---|---|---|---|
| (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides | 4-phenylthiosemicarbazide | Dioxane, Triethylamine | Acylthiosemicarbazide intermediate | ptfarm.pl |
| Acylthiosemicarbazide intermediate | Acidic Medium (e.g., 25% HCl, conc. H₂SO₄) | Heat | 1,3,4-Thiadiazole derivative | ptfarm.plnih.gov |
Utilization of Polyphosphate Esters (PPE) in One-Pot Synthesis
To streamline the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, one-pot methods have been developed that avoid the isolation of intermediates. nih.gov The use of polyphosphate ester (PPE) has emerged as an effective strategy for this purpose. semanticscholar.org PPE serves as both a solvent and a cyclodehydrating agent, facilitating the reaction between a thiosemicarbazide and a carboxylic acid under relatively mild conditions. mdpi.comnih.gov
This one-pot approach is advantageous as it often proceeds without the need for harsh or toxic reagents like phosphorus oxychloride (POCl₃). nih.govsemanticscholar.org The reaction generally involves heating a mixture of the carboxylic acid and thiosemicarbazide in PPE. mdpi.com The process is believed to occur in three main steps within the single reaction vessel: acylation of the thiosemicarbazide, followed by cyclodehydration to form the final thiadiazole product. nih.govsemanticscholar.org
Table 2: One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazoles using PPE
| Carboxylic Acid | Thiosemicarbazide | Reagent/Solvent | Reaction Condition | Product | Reference |
|---|---|---|---|---|---|
| Benzoic acid | Thiosemicarbazide | Polyphosphate Ester (PPE), Chloroform | Reflux, 10 h | 5-Phenyl-1,3,4-thiadiazol-2-amine | semanticscholar.orgmdpi.com |
Cyclodehydration Mechanisms
The formation of the 1,3,4-thiadiazole ring from a thiosemicarbazide and a carboxylic acid derivative is a classic example of a cyclodehydration reaction. The proposed mechanism initiates with a nucleophilic attack by the terminal nitrogen atom of the thiosemicarbazide onto the electrophilic carbonyl carbon of the carboxylic acid (or its activated form). sbq.org.br
This initial step forms a tetrahedral intermediate which then undergoes dehydration to yield an acylthiosemicarbazide. Under the influence of a dehydrating agent like acid or PPE, an intramolecular reaction occurs. The sulfur atom, acting as a nucleophile, attacks the carbonyl carbon of the acyl group. sbq.org.br This ring-closing step forms another intermediate which subsequently loses a molecule of water. The final step involves aromatization through electron rearrangement to yield the stable 1,3,4-thiadiazole ring. sbq.org.br The efficiency of this process is highly dependent on the reagent used to promote the dehydration and cyclization. nih.gov
Approaches from Bithioureas and Substituted Bithioureas
An alternative synthetic route to 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives, including N,N-diethyl-1,3,4-thiadiazole-2,5-diamine, starts from bithiourea or its substituted analogues. nih.gov This method relies on the formation of the S-C-N-N-C linkage by cyclizing a precursor that already contains the necessary atoms.
Cyclization via Oxidative Methods (e.g., Hydrogen Peroxide)
Oxidative cyclization is a direct method for converting bithiourea into 2,5-diamino-1,3,4-thiadiazole. nih.gov This transformation involves the formation of an intramolecular disulfide bond followed by rearrangement and elimination to form the heterocyclic ring. A common and effective oxidizing agent for this purpose is hydrogen peroxide (H₂O₂). nih.gov When bithiourea is treated with a dilute solution (e.g., 3%) of hydrogen peroxide, it undergoes cyclization to yield the corresponding 2,5-diamino-1,3,4-thiadiazole. nih.gov This method is notable for its relative simplicity and the use of a readily available and environmentally benign oxidant.
Table 3: Oxidative Cyclization of Bithiourea
| Starting Material | Oxidizing Agent | Product | Reference |
|---|
Cyclization via Acetic Anhydride (B1165640)
Acetic anhydride can also be employed to induce the cyclization of bithiourea. This reagent acts as both a cyclizing and acetylating agent. The reaction of bithiourea with acetic anhydride results in the formation of a diacetyl derivative of 2,5-diamino-1,3,4-thiadiazole. nih.gov
In this process, the acetic anhydride facilitates the ring closure and simultaneously protects the amino groups by acetylation. The resulting acetyl groups are generally stable but can be easily removed by a subsequent hydrolysis step, typically under acidic or basic conditions, to yield the parent 2,5-diamino-1,3,4-thiadiazole. nih.gov This two-step approach provides a controlled pathway to the target compound.
Table 4: Acetic Anhydride-Mediated Cyclization of Bithiourea
| Starting Material | Reagent | Intermediate Product | Final Product (after hydrolysis) | Reference |
|---|
Synthesis from Dithiocarbazates and Carbon Disulfide
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through the cyclization of dithiocarbazates, which are themselves typically derived from the reaction of hydrazines with carbon disulfide. The resulting dithiocarbazinate salt serves as a key intermediate. For instance, the treatment of a bis-acid hydrazide with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution yields a potassium dithiocarbazinate salt. nih.gov Subsequent reaction of this intermediate with hydrazine (B178648) hydrate (B1144303) can lead to the formation of more complex thiadiazole derivatives. nih.gov
A more direct route to a substituted 1,3,4-thiadiazole core involves the reaction of thiosemicarbazide with carbon disulfide. sbq.org.br This method is a foundational approach for creating 2-amino-5-mercapto-1,3,4-thiadiazole, a versatile precursor for further derivatization. While this specific starting material is not a dithiocarbazate, the underlying chemistry involving the reaction of a hydrazine derivative with carbon disulfide is closely related.
The general synthetic pathway often involves the initial formation of a dithiocarbazate from a hydrazine, followed by cyclization. The reaction of easily prepared dithiocarbamates with hydrazine has been described as a new, efficient, and simple method for producing symmetrically substituted 2,5-diamino-1,3,4-thiadiazoles in moderate to good yields, with a straightforward work-up procedure in water. researchgate.net
Derivatization from Pre-formed 1,3,4-Thiadiazole Cores
A prevalent strategy for accessing a wide array of 2,5-disubstituted-1,3,4-thiadiazoles involves the chemical modification of a pre-existing thiadiazole ring. This approach allows for the late-stage introduction of various functional groups, providing a high degree of molecular diversity.
The exocyclic amino groups of 2,5-diamino-1,3,4-thiadiazole and its analogs are nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. These reactions are crucial for introducing substituents like the diethyl groups of the target compound.
N-alkylation can be achieved by reacting the amino-thiadiazole with alkyl halides. For example, the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with 4-ethylbromobutyrate in the presence of a base like potassium carbonate in dimethylformamide (DMF) results in the formation of the corresponding diester. nih.gov While this example illustrates S-alkylation, the principle of using alkyl halides for alkylation is directly applicable to N-alkylation of amino-thiadiazoles.
In a more relevant example, the N-ethylation of a 2-amino-1,3,4-thiadiazole derivative has been documented. nih.gov The introduction of ethyl groups onto the exocyclic nitrogen was confirmed by ¹H-NMR spectroscopy, which showed new signals corresponding to the ethyl protons. nih.gov This demonstrates the feasibility of introducing alkyl groups onto the amino substituents of the thiadiazole ring.
N-acylation is another common transformation. Acetic anhydride can react with bithiourea to form a diacetyl derivative of 2,5-diamino-1,3,4-thiadiazole. nih.gov This reaction highlights the reactivity of the amino groups towards acylating agents.
An alternative conceptual approach could involve the synthesis of the thiadiazole ring from a precursor that already contains the diethylamino group. However, the more common and modular approach is the derivatization of the pre-formed 2,5-diamino-1,3,4-thiadiazole core.
Modern Synthetic Innovations (e.g., Microwave-Assisted, Catalyzed Reactions)
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles has been successfully achieved under microwave irradiation by reacting substituted aryl or alkyl acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). asianpubs.org This method offers significant advantages over classical heating, including shorter reaction times, higher yields, and milder conditions. asianpubs.org
Similarly, a solvent-free microwave-mediated method has been developed for the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles. vjs.ac.vn This procedure involves the reaction of an aliphatic acid with thiosemicarbazide in the presence of concentrated sulfuric acid. The reaction time was dramatically reduced from 20 hours with conventional heating to just 30 minutes under microwave irradiation. vjs.ac.vn
Microwave assistance has also been employed in the cyclization of thiosemicarbazides to form various diazoles, including 1,3,4-thiadiazoles, bearing indole (B1671886) moieties. nih.gov These examples underscore the broad applicability of microwave technology in accelerating the synthesis of the 1,3,4-thiadiazole core. While a specific microwave-assisted synthesis for this compound is not explicitly detailed, the successful application of this technology to the synthesis of the parent amino-thiadiazoles suggests its potential utility in the subsequent N-alkylation step as well.
Catalyzed reactions are also a feature of modern synthesis. For instance, the synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives from dithiocarbamates has been performed using MgO nanoparticles as a heterogeneous basic catalyst. researchgate.net
The following table summarizes a comparison between conventional and microwave-assisted synthesis for a representative 1,3,4-thiadiazole synthesis.
| Synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles | Conventional Method | Microwave-Assisted Method |
| Reactants | Aliphatic acid, Thiosemicarbazide, H₂SO₄ | Aliphatic acid, Thiosemicarbazide, H₂SO₄ |
| Reaction Time | ~20 hours | 30 minutes |
| Conditions | Reflux | Solvent-free irradiation |
| Yield | Not specified | Generally higher |
Advanced Structural Characterization and Spectroscopic Elucidation of N,n Diethyl 1,3,4 Thiadiazole 2,5 Diamine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of 1,3,4-thiadiazole (B1197879), ¹H and ¹³C NMR spectra provide definitive evidence of their structure.
In the ¹H-NMR spectrum of an N-ethyl substituted 1,3,4-thiadiazole analogue, the protons of the ethyl group exhibit characteristic signals. nih.gov The methyl protons (CH₃) typically appear as a triplet in the aliphatic region around δ 1.15 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom resonate further downfield as a quartet between δ 3.24–3.28 ppm. nih.gov The coupling between these adjacent groups results in the observed triplet and quartet splitting patterns. Additionally, the exocyclic NH proton attached to the thiadiazole ring can be observed at a chemical shift of approximately δ 7.89 ppm. nih.gov
The ¹³C-NMR spectrum provides further confirmation of the structure. The carbon atoms of the ethyl group appear at distinct chemical shifts, with the methyl carbon (CH₃) resonating at approximately δ 14.12 ppm and the methylene carbon (CH₂-N) appearing further downfield around δ 40.04 ppm due to the deshielding effect of the adjacent nitrogen atom. nih.gov The carbon atoms within the 1,3,4-thiadiazole ring itself are highly deshielded and typically resonate in the range of δ 155-170 ppm. dergipark.org.trmdpi.com For example, in related 2,5-disubstituted 1,3,4-thiadiazoles, the heterocyclic carbon atoms (C-2 and C-5) can be observed at approximately 164–166 ppm and 178–181 ppm, respectively. mdpi.com
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -NH | 7.89 | Singlet |
| ¹H | -CH₂- | 3.24–3.28 | Quartet |
| ¹H | -CH₃ | 1.15 | Triplet |
| ¹³C | Thiadiazole Ring Carbons | ~160-180 | - |
| ¹³C | -CH₂- | 40.04 | - |
| ¹³C | -CH₃ | 14.12 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of a 1,3,4-thiadiazole diamine derivative will display characteristic absorption bands corresponding to its key structural features.
A prominent feature in the IR spectra of these compounds is the N-H stretching vibration, which typically appears as a sharp band in the region of 3200–3325 cm⁻¹. nih.gov The bending vibration for the N-H group can also be observed around 1600 cm⁻¹. semanticscholar.org The stretching vibrations for the aliphatic C-H bonds of the diethyl groups are expected in the 2800-3000 cm⁻¹ range. dergipark.org.tr
The heterocycle itself gives rise to specific vibrations. The C=N stretching vibration within the 1,3,4-thiadiazole ring is characteristically observed as a strong and sharp band at approximately 1630 cm⁻¹. semanticscholar.org The C-N stretching vibrations are also present, often appearing in the fingerprint region between 1320-1120 cm⁻¹. semanticscholar.org Furthermore, the C-S-C stretching vibration of the thiadiazole ring can be identified by an absorption band around 700 cm⁻¹. dergipark.org.tr
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3200–3325 | nih.gov |
| C-H (aliphatic) | Stretching | 2800–3000 | dergipark.org.tr |
| C=N (thiadiazole ring) | Stretching | ~1630 | semanticscholar.org |
| N-H | Bending | ~1600 | semanticscholar.org |
| C-N | Stretching | 1120–1320 | semanticscholar.org |
| C-S-C (thiadiazole ring) | Stretching | ~700 | dergipark.org.tr |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact molecular mass.
The fragmentation pattern provides a molecular fingerprint and can help to confirm the structure. Tandem mass spectrometry (MS/MS) studies on similar 1,3,4-thiadiazole derivatives have shown that initial fragmentation often involves the loss of substituents attached to the heterocyclic core. semanticscholar.org For this compound, a likely initial fragmentation step would be the loss of an ethyl group or parts thereof. The stability of the 1,3,4-thiadiazole ring often results in its presence in many of the observed fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms, such as 1,3,4-thiadiazole derivatives, exhibit characteristic absorption bands in the UV-Vis region.
The spectra of 1,3,4-thiadiazole derivatives typically show absorption maxima corresponding to π→π* transitions. researchgate.net For many derivatives, these high-energy transitions are observed in the range of 308–359 nm. researchgate.net Another possible electronic transition in these molecules is the n→π* transition, which involves the non-bonding electrons on the nitrogen and sulfur atoms. These transitions are generally of lower intensity and may be observed at longer wavelengths. The exact position and intensity of the absorption maxima can be influenced by the substituents on the thiadiazole ring and the solvent used for the analysis.
| Transition Type | Typical Wavelength Range (nm) | Reference |
|---|---|---|
| π→π | 308–359 | researchgate.net |
| n→π | Longer wavelength, lower intensity | - |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 1,3,4 Thiadiazole 2,5 Diamine Derivatives
Reactivity of the Thiadiazole Ring System
The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole (B1197879) ring are electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms. chemicalbook.com This low electron density makes these positions prime targets for nucleophilic attack. chemicalbook.comresearchgate.netnih.gov The presence of good leaving groups at these positions facilitates nucleophilic substitution reactions. chemicalbook.com For instance, halogenated 1,3,4-thiadiazoles readily react with nucleophiles to yield a variety of 5-substituted derivatives. nih.gov While N,N-diethyl-1,3,4-thiadiazole-2,5-diamine itself does not have a leaving group other than the amino substituents, the principle of nucleophilic susceptibility of the ring carbons remains a key aspect of its chemistry. Strong nucleophiles can even lead to ring fission. nih.gov
Table 1: Susceptibility of 1,3,4-Thiadiazole Ring to Nucleophilic Attack
| Attacking Species | Position of Attack | Consequence | Reference |
|---|---|---|---|
| Strong Nucleophiles (e.g., base) | C2 or C5 | Ring fission | nih.gov |
| Nucleophiles (general) | C2 or C5 (with leaving group) | Nucleophilic substitution | chemicalbook.comnih.gov |
The 1,3,4-thiadiazole ring can undergo cleavage under strongly basic conditions. chemicalbook.com Additionally, certain substituted 1,3,4-thiadiazoles are known to undergo rearrangement reactions. For example, 2-amino and 2-methylamino-1,3,4-thiadiazoles can rearrange in the presence of methylamine (B109427) to form a triazolinethione. nih.gov Various 2-chloro and 2-amino substituted thiadiazoles can undergo rearrangement through a ring-opening intermediate, followed by ring closure to form 4N-substituted 1,3,4-thiadiazole-5(1H)-thione. nih.gov Another documented rearrangement involves the conversion of a 1,2,4-triazole (B32235) system to a 1,3,4-thiadiazole system under the action of bases, a transformation known as the Dimroth rearrangement. researchgate.net
Transformations Involving Amino Functional Groups
The amino groups of this compound are nucleophilic centers and can participate in a variety of chemical transformations. The presence of these electron-donating groups can also influence the reactivity of the thiadiazole ring.
While the unsubstituted 1,3,4-thiadiazole ring is generally resistant to electrophilic substitution, the presence of activating amino groups can facilitate such reactions. chemicalbook.com Electrophilic attack can occur on both the exocyclic amino group and the ring nitrogen atoms. nih.govbu.edu.eg For instance, 2-amino-substituted 1,3,4-thiadiazoles can be heated with bromine in acetic acid to yield the corresponding 5-bromo derivatives. nih.gov This indicates that the amino group activates the ring towards electrophilic substitution at the adjacent carbon atom.
Table 2: Electrophilic Substitution on Amino-1,3,4-Thiadiazoles
| Electrophile | Position of Substitution | Product | Reference |
|---|---|---|---|
| Bromine (in acetic acid) | C5 | 5-Bromo derivative | nih.gov |
The primary amino groups of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). sphinxsai.comnih.gov This reaction is typically carried out by refluxing the amino-thiadiazole with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. researchgate.net The resulting Schiff bases are versatile intermediates for the synthesis of more complex molecules and have been a focus of study due to their diverse biological activities. sphinxsai.comjmchemsci.comdergipark.org.trnih.gov For example, Schiff bases have been prepared from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and various aldehydes in absolute ethanol (B145695) with a few drops of glacial acetic acid. researchgate.net
Table 3: Representative Schiff Base Formation from Amino-1,3,4-Thiadiazoles
| Amine Reactant | Carbonyl Reactant | Catalyst | Product | Reference |
|---|---|---|---|---|
| 5-amino-1,3,4-thiadiazole-2-thiol | Various aldehydes | Acetic acid | Schiff base | researchgate.net |
| 2-amino-5-aryl-1,3,4-thiadiazole | Aromatic aldehydes | - | Schiff base | sphinxsai.com |
| 5-Amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamides | Aromatic aldehydes | Sulfuric acid | Schiff base | nih.gov |
Primary aromatic and heteroaromatic amines, including 2-amino-1,3,4-thiadiazole (B1665364) derivatives, can be converted to diazonium salts. This is achieved by reacting the amine with a nitrosating agent, such as sodium nitrite, in the presence of a strong mineral acid at low temperatures (typically 0-5 °C). nih.govchemmethod.com The resulting diazonium salts are often unstable but are highly useful intermediates. They can readily undergo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds. nih.govorientjchem.org For example, diazonium salts derived from 2-amino-1,3,4-thiadiazole derivatives have been coupled with aniline, N,N-dimethylaniline, and phenol. nih.gov
Table 4: Diazotization and Azo Coupling of Amino-1,3,4-Thiadiazoles
| Amino-thiadiazole Derivative | Coupling Agent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-amino-5-aryl-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, Phenol | NaNO₂, HCl, 0-5 °C | Azo dye | nih.gov |
| 2-amino-5-thiol-1,3,4-thiadiazole | Various activated aromatic compounds | NaNO₂, acid | Azo compound | researchgate.net |
| 1,3,4-thiadiazole derivatives | 4-dimethylaminobenzaldehyde | NaNO₂, HCl, 0-5 °C | Azo compound | chemmethod.com |
Redox Chemistry of Substituted Thiadiazoles (e.g., Oxidation, Reduction)
The redox chemistry of the 1,3,4-thiadiazole ring is a critical aspect of its reactivity, influencing its stability and interaction with other chemical species. The presence of the sulfur heteroatom and the electron-deficient nature of the ring system allow for a range of oxidation and reduction reactions.
Oxidation: The sulfur atom in the 1,3,4-thiadiazole ring is susceptible to oxidation, although direct oxidation is not commonly reported. researchgate.net However, Δ³-1,3,4-thiadiazole 1-oxides and 1,1-dioxides can be synthesized through indirect methods. researchgate.net For instance, the oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid yields the corresponding 1-oxide and subsequently the 1,1-dioxide derivative. chemmethod.com This highlights the capacity of the sulfur atom to exist in higher oxidation states, which can significantly alter the electronic properties and reactivity of the molecule.
Another important oxidative reaction involving the 1,3,4-thiadiazole scaffold is the oxidative cyclization of thiosemicarbazones. This synthetic route, often employing reagents like ferric chloride, is a common method for the formation of 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.net Similarly, the treatment of bithioureas with hydrogen peroxide can lead to the formation of 2,5-diamino-1,3,4-thiadiazole.
The electrochemical behavior of thiadiazole derivatives has also been investigated, particularly in the context of corrosion inhibition. nih.govresearchgate.netmdpi.com These studies often involve the formation of a protective film on metal surfaces, where the thiadiazole derivative adsorbs onto the surface through its heteroatoms, thereby inhibiting both anodic and cathodic reactions. mdpi.com The efficiency of this inhibition is dependent on the substituent groups on the thiadiazole ring. researchgate.net
Reduction: The 1,3,4-thiadiazole ring can undergo reduction, which may lead to ring cleavage. For example, 2-amino-1,3,4-thiadiazoles can be reduced to form benzaldehyde (B42025) thiosemicarbazones. researchgate.net The stability of the 1,3,4-thiadiazole ring is notable; it is generally stable in acidic conditions but can undergo ring cleavage with a base. mdpi.com More powerful reducing agents can cause desulfurization and ring opening to yield 1,2-diamino compounds. thieme-connect.de The electrochemical reduction of some 1,3,4-thiadiazole derivatives has been studied, revealing complex mechanisms that are dependent on factors such as pH. researchgate.net
| Reaction Type | Substrate/Precursor | Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| Oxidation (Sulfur) | Δ³-1,3,4-thiadiazole derivative | m-chloroperbenzoic acid | Δ³-1,3,4-thiadiazole 1-oxide/1,1-dioxide | researchgate.netchemmethod.com |
| Oxidative Cyclization | Thiosemicarbazone | Ferric Chloride | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |
| Reduction (Ring Cleavage) | 2-Amino-1,3,4-thiadiazole | Reducing agent | Benzaldehyde thiosemicarbazone | researchgate.net |
| Electrochemical Reduction | 1,3,4-Thiadiazole with hydrazono group | Controlled potential electrolysis | Ring reduction/cleavage products | researchgate.net |
Cycloaddition Reactions (e.g., Aza Diels-Alder)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The participation of 1,3,4-thiadiazoles in such reactions is influenced by their aromatic and electronic character.
Research indicates that 1,3,4-thiadiazoles are generally less reactive in Diels-Alder reactions compared to their 1,3,4-oxadiazole (B1194373) counterparts. nih.govresearchgate.net In studies involving intramolecular [4+2]/[3+2] cycloaddition cascades, 1,3,4-thiadiazole derivatives were found to be unreactive and failed to participate in the initial Diels-Alder step under conditions where the corresponding oxadiazoles (B1248032) reacted. nih.govresearchgate.net This reduced reactivity can be attributed to the different electronic properties conferred by the sulfur atom compared to the oxygen atom in the heterocycle.
Despite the lower reactivity in typical Diels-Alder reactions, 1,3,4-thiadiazole derivatives can participate in other types of cycloadditions. For example, 1,3-dipolar cycloaddition reactions have been reported. A series of 1,3,4-thiadiazole hybrids have been prepared via a 1,3-dipolar cycloaddition reaction between a thiosemicarbazone derivative and nitrilimines. nih.govtandfonline.com This approach allows for the synthesis of more complex molecular architectures containing the 1,3,4-thiadiazole core. Another instance involves the reaction of 1,3,4-thiadiazoleinethiones with benzyne, which is thought to proceed through a 1,3-dipolar addition mechanism to produce aminobenzothiadiazoles.
The utility of cycloaddition reactions is also highlighted in the synthesis of hybrid molecules where the 1,3,4-thiadiazole ring is coupled with other heterocyclic systems, such as 1,2,3-triazoles, through click chemistry, which involves a Cu(I)-catalyzed 1,3-dipolar cycloaddition. nih.gov
| Reaction Type | Thiadiazole Derivative | Reactant | Product Type | Reactivity Note | Reference |
|---|---|---|---|---|---|
| [4+2] Diels-Alder | Substituted 1,3,4-thiadiazole | Dienophile | - | Generally unreactive compared to 1,3,4-oxadiazoles. | nih.govresearchgate.net |
| 1,3-Dipolar Cycloaddition | Thiosemicarbazone precursor | Nitrilimine | 1,3,4-Thiadiazole hybrid | Effective for synthesis of hybrid molecules. | nih.govtandfonline.com |
| 1,3-Dipolar Cycloaddition | 1,3,4-Thiadiazoleinethione | Benzyne | Aminobenzothiadiazole | Proceeds via a proposed 1,3-dipolar mechanism. | |
| Click Chemistry (1,3-Dipolar) | Azide/Alkyne functionalized thiadiazole | Alkyne/Azide partner | 1,2,3-Triazolyl-1,3,4-thiadiazole | Efficient for creating hybrid glycosides. | nih.gov |
Photochemical Transformations and Stability
The interaction of 1,3,4-thiadiazole derivatives with light can lead to various photochemical transformations, and their photostability is a key property for certain applications.
Some derivatives of 1,3,4-thiadiazole have been investigated as photostabilizers for polymers like polystyrene. researchgate.net For instance, 2-N-salicylidene-5-(substituted)-1,3,4-thiadiazole compounds can act as UV absorbers, protecting the polymer from photodegradation. researchgate.net The mechanism of photostabilization is suggested to involve the absorption of UV radiation and dissipation of the energy through non-destructive pathways, thus preventing the degradation of the polymer matrix. researchgate.net This implies a significant degree of photostability for these particular thiadiazole structures.
The application of UV light has also been explored as an alternative to thermal methods in the synthesis of related heterocyclic compounds like 1,3,4-oxadiazoles, suggesting that UV radiation can be a tool to drive specific chemical reactions involving azole precursors. nih.govwhiterose.ac.uk
| Phenomenon | Thiadiazole Derivative/System | Observation/Application | Mechanism/Note | Reference |
|---|---|---|---|---|
| Photostabilization | 2-N-salicylidene-5-(substituted)-1,3,4-thiadiazoles | Protection of polystyrene films from UV degradation. | Acts as a UV absorber, dissipating energy. | researchgate.net |
| Photochemical Degradation | 3,4-Diphenyl-1,2,5-thiadiazole (B14157591) | Slow degradation to benzonitrile (B105546) and sulfur. | Illustrates potential for photochemical ring cleavage. | thieme-connect.de |
| General Stability | 1,3,4-Thiadiazole ring | High aromaticity contributes to stability. | Stable in acid, but susceptible to cleavage by base. | mdpi.com |
Advanced Applications in Chemical and Life Sciences
Coordination Chemistry of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Analogues
The versatile coordination behavior of 1,3,4-thiadiazole (B1197879) derivatives, including analogues of this compound, has attracted significant interest in the field of inorganic chemistry. These compounds are capable of acting as versatile ligands, coordinating with a variety of metal ions to form stable complexes with diverse structural and electronic properties.
Role as N,S Ligands in Metal Complexation
Analogues of this compound typically function as bidentate or polydentate ligands, coordinating to metal centers through both nitrogen and sulfur atoms. The 1,3,4-thiadiazole ring possesses multiple potential donor sites: the two nitrogen atoms of the heterocyclic ring and the sulfur atom. In many instances, these ligands coordinate to metal ions through one of the ring nitrogen atoms and the sulfur atom, forming a stable five-membered chelate ring. nih.govnih.gov The specific coordination mode can be influenced by the nature of the substituents on the thiadiazole ring and the metal ion involved.
The coordination ability of these ligands is attributed to the presence of lone pairs of electrons on the nitrogen and sulfur atoms, which can be donated to the vacant orbitals of a metal ion. This N,S-ligation is a common feature in the coordination chemistry of sulfur-nitrogen containing heterocycles and is crucial in determining the geometry and stability of the resulting metal complexes. isres.org
Synthesis and Characterization of Transition Metal Complexes (Co(II), Ni(II), Cu(II))
A number of transition metal complexes of 1,3,4-thiadiazole derivatives with cobalt(II), nickel(II), and copper(II) have been synthesized and characterized. researchgate.netnih.gov The synthesis of these complexes is typically achieved by reacting a salt of the desired metal (e.g., chloride, acetate, or nitrate) with the thiadiazole ligand in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.comnih.gov The resulting complexes often precipitate from the solution and can be isolated by filtration.
Characterization of these complexes involves a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N and C-S bonds in the IR spectrum of the complex compared to the free ligand can indicate the involvement of the nitrogen and sulfur atoms in coordination. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.netnih.gov
Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion. nih.govresearchgate.net
Elemental Analysis: This technique is used to determine the stoichiometry of the metal complexes, confirming the metal-to-ligand ratio. nih.govmdpi.com
Table 1: Spectroscopic Data for Representative Transition Metal Complexes of 1,3,4-Thiadiazole Analogues
| Metal Ion | Geometry | Key IR Bands (cm⁻¹) | Electronic Transitions (cm⁻¹) | Magnetic Moment (B.M.) |
|---|---|---|---|---|
| Co(II) | Octahedral | ν(C=N) shift, ν(C-S) shift | ~16,000-18,000 (⁴T₁g → ⁴T₂g), ~20,000 (⁴T₁g → ⁴A₂g) | 4.7 - 5.2 |
| Ni(II) | Octahedral | ν(C=N) shift, ν(C-S) shift | ~10,000-12,000 (³A₂g → ³T₂g), ~16,000-18,000 (³A₂g → ³T₁g) | 2.9 - 3.4 |
| Cu(II) | Distorted Octahedral/Square Planar | ν(C=N) shift, ν(C-S) shift | Broad band ~14,000-16,000 (²Eg → ²T₂g) | 1.8 - 2.2 |
Ligand Field Theory and Spectroscopic Analysis of Metal Complexes
Ligand Field Theory (LFT) is a theoretical framework used to explain the electronic structure, bonding, and spectroscopic properties of transition metal complexes. wikipedia.orgwpmucdn.com It is an extension of crystal field theory and molecular orbital theory. wikipedia.org In the context of complexes formed with 1,3,4-thiadiazole analogues, LFT helps in understanding the splitting of the d-orbitals of the central metal ion under the influence of the ligand field created by the coordinating nitrogen and sulfur atoms. researchgate.net
The magnitude of the d-orbital splitting (Δ) is influenced by the nature of the ligands, with stronger field ligands causing a larger splitting. The position of N,S-coordinating thiadiazole ligands in the spectrochemical series determines the magnitude of this splitting. The electronic spectra of Co(II), Ni(II), and Cu(II) complexes with these ligands exhibit d-d transitions that correspond to the energy difference between the split d-orbitals. rsc.org By analyzing these spectra, it is possible to calculate ligand field parameters such as the ligand field splitting energy (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β). researchgate.net These parameters provide valuable information about the nature of the metal-ligand bond and the degree of covalency in the complex. researchgate.net
Materials Science and Functional Materials Development
Derivatives of 1,3,4-thiadiazole, including analogues of this compound, have emerged as promising building blocks for the development of functional organic materials. Their unique electronic properties, arising from the electron-deficient nature of the thiadiazole ring, make them suitable for a range of applications in materials science.
Optoelectronic Properties and Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
The 1,3,4-thiadiazole moiety is a well-known electron-withdrawing group, and its incorporation into organic molecules can significantly influence their electronic and optical properties. researchcommons.org This makes 1,3,4-thiadiazole derivatives attractive candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchcommons.orgekb.eg
In the context of OLEDs, 1,3,4-thiadiazole-containing compounds have been investigated as electron-transporting and hole-blocking materials. rsc.org Their high electron affinity facilitates the injection and transport of electrons, which is a crucial requirement for efficient OLED performance. Furthermore, the wide bandgap of some thiadiazole derivatives allows them to act as host materials for phosphorescent emitters, enabling the fabrication of highly efficient electrophosphorescent devices. tandfonline.com
For organic solar cells, the electron-accepting nature of the 1,3,4-thiadiazole ring makes it a suitable component for the design of non-fullerene acceptors. ekb.eg By pairing these acceptors with appropriate donor materials, it is possible to create bulk heterojunction solar cells with promising power conversion efficiencies. semanticscholar.org The photophysical and electrochemical properties of these materials, such as their absorption spectra, energy levels (HOMO and LUMO), and charge carrier mobilities, are critical factors that determine their performance in solar cell devices. researchcommons.org
Table 2: Optoelectronic Properties of Representative 1,3,4-Thiadiazole Derivatives for Organic Electronics
| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |
|---|---|---|---|---|
| Donor-Acceptor Azo Dye | -4.90 to -5.27 | -2.49 to -3.78 | 1.49 - 2.37 | Dye-Sensitized Solar Cells |
| Bithiophene Substituted Thiadiazole | -5.5 to -6.0 | -2.8 to -3.2 | 2.3 - 3.2 | OLEDs (Electron Transport) |
| Phenyl-substituted Thiadiazole | -6.2 to -6.5 | -2.5 to -2.8 | 3.4 - 4.0 | OLEDs (Host Material) |
Application in Dyes and Photographic Materials
The 1,3,4-thiadiazole ring is a versatile component in the synthesis of various dyes, particularly azo dyes. mdpi.comrsc.org The incorporation of the thiadiazole nucleus into the chromophoric system can lead to dyes with high color strength, good fastness properties, and a wide range of colors. researchgate.net These azo dyes are synthesized through the diazotization of an amino-substituted 1,3,4-thiadiazole followed by coupling with a suitable coupling component, such as anilines or phenols. mdpi.com
In the field of photographic materials, certain derivatives of 1,3,4-thiadiazole have been utilized as sensitizing dyes. These dyes can absorb light in a specific region of the electromagnetic spectrum and transfer the energy to the silver halide crystals in the photographic emulsion, thereby extending the spectral sensitivity of the photographic material. The specific absorption characteristics of the dye determine the color of light to which the photographic material is sensitive.
Role as Corrosion Inhibitors
The 1,3,4-thiadiazole ring, with its sulfur and nitrogen heteroatoms, is a well-established pharmacophore in the design of corrosion inhibitors. These atoms can form a protective film on metal surfaces by adsorbing onto them, thereby preventing corrosion. nih.govjmaterenvironsci.com Derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2,5-bis(substituted-phenyl)-1,3,4-thiadiazoles have shown significant efficacy in protecting mild steel in acidic environments. jmaterenvironsci.commdpi.comresearchgate.net The mechanism of action is generally attributed to the ability of the heterocyclic compound to adsorb onto the metal surface, a process influenced by the molecule's electronic structure and the presence of functional groups. nih.gov
However, a detailed investigation of published studies provided no specific data or experimental results on the application of this compound as a corrosion inhibitor. While the core 2,5-diamino-1,3,4-thiadiazole (B1295027) structure suggests potential for this application, dedicated research into the N,N-diethyl derivative is not presently available in the reviewed literature.
Utilization as Organic Monomers for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. Their synthesis relies on the use of rigid organic monomers that can form strong covalent bonds in a highly ordered manner. Molecules containing multiple amine groups are often explored as potential building blocks for COF synthesis.
Despite the presence of two diamine functional groups on the this compound molecule, a comprehensive search of scientific databases and chemical literature did not yield any studies describing its use as an organic monomer for the synthesis of Covalent Organic Frameworks. This specific application for this compound appears to be an unexplored area of research.
Preclinical and Mechanistic Investigations in Life Sciences
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netnih.gov
Antimicrobial Activity Research
Many derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their in vitro antibacterial activity. nih.govneliti.com Studies on compounds like 2,5-disubstituted-1,3,4-thiadiazoles have shown that the nature of the substituent on the thiadiazole ring plays a crucial role in determining the spectrum and potency of the antibacterial effect. mdpi.comut.ac.ir For instance, certain Schiff base derivatives and compounds incorporating other heterocyclic rings, such as triazoles, have demonstrated excellent inhibition against both Gram-positive and Gram-negative bacteria. nih.gov
Despite the extensive research into the antimicrobial properties of the 1,3,4-thiadiazole class, specific studies detailing the antibacterial activity of this compound against any strain of Gram-positive or Gram-negative bacteria were not found. Consequently, no data on its minimum inhibitory concentration (MIC) or spectrum of activity can be presented.
The 1,3,4-thiadiazole moiety is also a component of many compounds investigated for antifungal properties. wjpmr.com Research has shown that derivatives can be effective against a range of fungal species, including Aspergillus and Candida species. nih.govresearchgate.net The antifungal efficacy is often linked to the specific substituents on the thiadiazole core, which influence the compound's interaction with fungal cells. frontiersin.orgresearchgate.net
A review of the literature did not uncover any specific research evaluating the antifungal efficacy of this compound. Therefore, no data regarding its activity against any fungal species is available.
One of the key mechanisms of action for antibacterial 1,3,4-thiadiazole derivatives is the inhibition of peptide deformylase (PDF). nih.gov PDF is an essential bacterial enzyme that is crucial for protein maturation, making it an attractive target for the development of new antibiotics. Introducing the 1,3,4-thiadiazole scaffold into the main structure of peptidomimetic PDF inhibitors has been explored as a strategy to create potent, broad-spectrum antibacterial agents. nih.govresearchgate.net This approach aims to combat the growing challenge of drug-resistant bacteria.
While the 1,3,4-thiadiazole class is implicated in PDF inhibition, there is no direct evidence or specific study in the reviewed literature that investigates this compound for this mechanism of action or details its interaction with other biological targets.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Structure-Activity Relationship (SAR) studies on the 2,5-disubstituted 1,3,4-thiadiazole scaffold, to which this compound belongs, have provided critical insights into the determinants of antimicrobial efficacy. The core 1,3,4-thiadiazole ring is a key pharmacophore, and modifications at its 2- and 5-positions significantly influence biological activity.
Furthermore, SAR studies have shown that incorporating other heterocyclic moieties, such as 1,2,4-triazole (B32235), can lead to compounds with excellent antibacterial and antifungal activities. mdpi.com The introduction of halogen atoms, like chlorine or a trifluoromethyl (CF3) group, onto aryl substituents attached to the thiadiazole core can also improve antimicrobial activity, further underscoring the role of lipophilicity and electronic effects. nih.gov
Table 1: Influence of Substituents on Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Substituent Type | General Effect on Activity | Rationale | Reference |
|---|---|---|---|
| N-Alkyl/Cyclic Amines (e.g., Diethyl, Pyrrolidine) | Increased Potency | Enhances lipophilicity, aiding membrane penetration. | nih.gov |
| Aryl Groups with Halogens (e.g., -Cl, -CF3) | Improved Activity | Increases lipophilicity and alters electronic properties. | nih.gov |
| Fused Heterocycles (e.g., 1,2,4-triazole) | Excellent Activity | Creates a hybrid molecule with potentially synergistic effects. | mdpi.com |
Anticancer and Antitumor Research
The 1,3,4-thiadiazole nucleus is a prominent scaffold in the design of novel anticancer agents. Its structural similarity to pyrimidine (B1678525) allows it to act as a bioisostere, potentially interfering with DNA replication processes in rapidly proliferating cancer cells. mdpi.comnih.gov
In Vitro Cytotoxicity and Antiproliferative Evaluations
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant in vitro cytotoxicity against a wide array of human cancer cell lines. Studies have reported potent antiproliferative activity, often measured by the half-maximal inhibitory concentration (IC50), against breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancer cells. mdpi.comnih.govekb.eg
For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives incorporating piperazine (B1678402) or benzyl (B1604629) piperidine (B6355638) moieties have shown stronger cytotoxicity against HepG2 cells than the standard chemotherapeutic agent 5-Fluorouracil. mdpi.com The efficacy of these compounds is highly dependent on the specific substituents at the 2- and 5-positions of the thiadiazole ring, highlighting the importance of SAR in optimizing anticancer potency. nih.gov Some derivatives have also shown selective cytotoxicity, being more potent against cancerous cells than normal mammalian cells, which is a critical characteristic for a potential therapeutic agent. nih.govmdpi.com
Table 2: In Vitro Cytotoxicity (IC50 in µg/mL) of Selected 1,3,4-Thiadiazole Derivatives
| Compound Derivative | MCF-7 (Breast) | HepG2 (Liver) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with Pyridinium | 7.56 | > 50 | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with Benzyl Piperidine (4i) | 2.32 | 6.51 | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with Phenyl Piperazine (4e) | 5.36 | 3.13 | mdpi.com |
| 5-Fluorouracil (Control) | 6.80 | 8.40 | mdpi.com |
Exploration of Interaction with Cellular Targets (e.g., Enzymes, Receptors)
The anticancer mechanism of 1,3,4-thiadiazole derivatives involves interaction with various key cellular targets that regulate cell growth and proliferation. Research has identified several enzymes that are inhibited by these compounds.
One major target is the family of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and CA XII, which are involved in regulating pH and are overexpressed in many aggressive cancers. ekb.eg Specific sulfonamide-bearing 1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of these isoforms. mdpi.comekb.eg
Other enzymatic targets include:
Protein Kinases: Certain derivatives have been found to inhibit kinases like ERK1/2, EGFR, and HER-2, which are crucial components of signaling pathways that drive tumor growth. mdpi.commdpi.com
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is vital for the synthesis of guanosine (B1672433) nucleotides, and its inhibition by 1,3,4-thiadiazole compounds can halt DNA replication in cancer cells. nih.gov
Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK, which plays a role in cell adhesion and migration. nih.gov
This ability to interact with multiple, validated anticancer targets makes the 1,3,4-thiadiazole-2,5-diamine scaffold a highly promising platform for the development of new oncology drugs.
Anti-inflammatory and Analgesic Activity Investigations
The 1,3,4-thiadiazole scaffold has also been explored for its potential anti-inflammatory and analgesic properties. Various derivatives have demonstrated significant activity in preclinical models of inflammation and pain. nih.gov
Mechanistic Insights into Anti-inflammatory Pathways
A key mechanism underlying the anti-inflammatory effects of certain 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes . gavinpublishers.com The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway as they are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Studies on diaryl substituted 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have revealed that some compounds exhibit selective inhibition of COX-2. gavinpublishers.com COX-2 is typically induced at sites of inflammation, and its selective inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors (like NSAIDs) that also block the protective COX-1 enzyme. gavinpublishers.com The ability of the 1,3,4-thiadiazole core to serve as a scaffold for COX-2 inhibitors highlights its therapeutic potential in this area.
Anticonvulsant Activity Research
Research into the anticonvulsant properties of 1,3,4-thiadiazole derivatives has identified this class of compounds as a promising source for new anti-epileptic agents. arjonline.org Numerous studies have demonstrated the ability of these compounds to protect against seizures in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov
A crucial factor for anticonvulsant activity appears to be the lipophilicity of the molecule, which enables it to cross the blood-brain barrier and reach its targets in the central nervous system. nih.govfrontiersin.org This is particularly relevant for this compound, as the diethylamino groups contribute to this property. A closely related compound, 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide, showed significant anticonvulsant activity, which was attributed to the lipophilic nature of the ring system. nih.govfrontiersin.org
Furthermore, N,N'-disubstituted diamine derivatives, such as N-(5-chloro-6-substituted-benzothiazol-2-yl)-N′-(substituted phenyl)- nih.govnih.govresearchgate.netthiadiazole-2,5-diamines, have shown high levels of protection (50-100%) against seizures, indicating the promise of the 2,5-diamino thiadiazole scaffold in this therapeutic area. nih.gov
Table 3: Anticonvulsant Profile of Selected 1,3,4-Thiadiazole Derivatives
| Derivative Class | Test Model | Observed Activity | Key Structural Feature | Reference |
|---|---|---|---|---|
| N,N'-disubstituted-1,3,4-thiadiazole-2,5-diamines | MES | 50-100% protection | 2,5-diamino scaffold | nih.gov |
| 2-(diethylamino)-1,3,4-thiadiazole acetamide | Induced Convulsions | >50% activity | Diethylamino group | nih.govfrontiersin.org |
| 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole | MES, scPTZ | Potent activity | Biphenyl group | nih.gov |
Other Biological and Bioactive Profiles
The antioxidant activity and specific free radical scavenging mechanisms of this compound have not been reported.
There is no available data on the antiviral properties of this compound, including any specific activity against the Hepatitis B virus (HBV).
Research on the potential antiparasitic activity of this compound has not been published.
The insecticidal activity or any insect growth regulation properties of this compound have not been documented in scientific literature.
Diuretic and Antihypertensive Properties
The diuretic effect of certain 1,3,4-thiadiazole derivatives is often linked to their ability to inhibit carbonic anhydrase in the renal tubules. By inhibiting CA, these compounds decrease the reabsorption of bicarbonate, sodium, and water, leading to increased urine output (diuresis). This mechanism is a hallmark of acetazolamide (B1664987) and other CA inhibitor diuretics.
The antihypertensive effects of some 1,3,4-thiadiazole compounds can be a secondary consequence of their diuretic action, as reducing plasma volume can lower blood pressure. Additionally, some derivatives may exhibit antihypertensive activity through other mechanisms, such as vasodilation or by acting on the central nervous system. However, specific studies confirming such properties for this compound have not been identified.
Plant Activator Functions
In the agricultural sciences, certain heterocyclic compounds can act as "plant activators" or "plant defense inducers." These substances can stimulate a plant's innate immune system, leading to enhanced resistance against a broad spectrum of pathogens and environmental stresses, without having direct antimicrobial activity themselves. The 1,3,4-thiadiazole ring is a structural motif found in some commercial plant activators. For instance, acibenzolar-S-methyl is a well-known plant activator that contains a benzothiadiazole core.
The mode of action of these compounds often involves the induction of systemic acquired resistance (SAR), a state of heightened defense that is effective against a wide range of pathogens. While the potential for this compound to function as a plant activator is plausible given its structural class, dedicated research in this area is required to substantiate such a role.
Future Research Directions and Translational Perspectives
Development of Novel N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Derivatives with Enhanced Specificity
A critical avenue for future research lies in the synthesis of novel derivatives of this compound to achieve enhanced biological specificity. The core structure provides a versatile platform for systematic modification. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new chemical entities. nih.govnih.gov By strategically altering substituents on the diethylamino groups or by introducing various pharmacophores, researchers can modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. nih.govmdpi.com
The introduction of aromatic or heterocyclic rings, for instance, has been shown to enhance the anticancer effects of other 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Similarly, the incorporation of different functional groups could lead to derivatives with tailored affinities for specific enzymes or receptors, potentially leading to more potent and selective therapeutic agents. mdpi.comnih.gov The overarching goal is to create a library of derivatives that can be screened for a variety of biological activities, with a focus on identifying compounds with high potency and minimal off-target effects.
Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches
The advancement of synthetic methodologies is paramount for the efficient and environmentally conscious production of this compound and its analogs. Traditional synthetic methods often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. proquest.com Consequently, a significant future direction is the exploration of unconventional and green synthetic routes.
Microwave-assisted synthesis, for example, has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. proquest.comnih.govresearchgate.netproquest.com Similarly, ultrasound-assisted synthesis offers a green alternative that can accelerate reactions and improve efficiency. ijsssr.comksu.edu.sabohrium.comnih.govtandfonline.com These techniques, rooted in the principles of green chemistry, minimize energy consumption and waste generation. nanobioletters.comresearchgate.netmdpi.comtaylorfrancis.com Future research should focus on optimizing these unconventional methods for the synthesis of the target compound and its derivatives, making the process more scalable and sustainable.
| Synthetic Method | Key Advantages | Potential Impact on this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. nih.govresearchgate.netproquest.comtandfonline.com | Faster and more efficient production of derivatives for screening. |
| Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption, environmentally friendly. ijsssr.combohrium.comnih.gov | Greener and more cost-effective manufacturing processes. |
| Solvent-Free Reactions | Minimized waste, reduced environmental impact, simplified workup. mdpi.com | Development of more sustainable synthetic protocols. |
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
While the broader class of 1,3,4-thiadiazoles is known to exhibit a range of biological activities, the specific molecular mechanisms of action for this compound remain largely uncharacterized. nih.govgranthaalayahpublication.org A crucial area for future investigation is the in-depth elucidation of its biological activities at the molecular level. This involves identifying and validating the specific cellular targets with which the compound interacts.
Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the protein partners of this compound. Once potential targets are identified, further biochemical and biophysical assays are necessary to characterize the binding affinity and kinetics of the interaction. Understanding the molecular basis of the compound's activity is a prerequisite for its rational optimization and for predicting its potential therapeutic applications and possible side effects. For instance, many 1,3,4-thiadiazole derivatives have been found to inhibit various enzymes, and similar investigations for the N,N-diethyl variant are warranted. mdpi.comnih.gov
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental approaches offers a powerful paradigm for the rational design of novel this compound derivatives. nih.gov Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the potential interactions between the compound and its biological targets. nih.govmdpi.comresearchgate.netresearchgate.net
Molecular docking simulations can predict the binding mode and affinity of a ligand to a specific protein, thereby guiding the design of derivatives with improved binding characteristics. mdpi.comresearchgate.net QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of yet-to-be-synthesized molecules. nih.gov By integrating these computational predictions with experimental validation, researchers can streamline the drug discovery process, reducing the time and cost associated with the synthesis and screening of large numbers of compounds. nih.gov
| Computational Method | Application in Drug Design | Relevance to this compound |
| Molecular Docking | Predicts binding modes and affinities of ligands to target proteins. researchgate.netresearchgate.net | Guides the design of derivatives with enhanced target specificity. |
| QSAR | Establishes relationships between chemical structure and biological activity. nih.gov | Predicts the activity of novel derivatives before synthesis. |
| Molecular Dynamics | Simulates the dynamic behavior of ligand-protein complexes. nih.gov | Provides insights into the stability and conformational changes upon binding. |
Potential for Multidisciplinary Collaborations and Applications in Emerging Fields
The diverse chemical properties of the 1,3,4-thiadiazole ring suggest that this compound and its derivatives may have applications beyond medicinal chemistry. chemmethod.comsci-hub.st Future progress in this area will be significantly enhanced by multidisciplinary collaborations. For example, collaborations with materials scientists could explore the potential of these compounds in the development of novel polymers, corrosion inhibitors, or dyes. sci-hub.st The ability of the thiadiazole ring to coordinate with metal ions also suggests potential applications in catalysis and sensor technology. granthaalayahpublication.orgmdpi.com
In the field of agricultural science, 1,3,4-thiadiazole derivatives have shown promise as antifungal and antibacterial agents, as well as plant growth regulators. frontiersin.org Therefore, collaborations with agricultural scientists could lead to the development of new and effective agrochemicals. By fostering collaborations across different scientific disciplines, the full potential of this compound can be explored and harnessed for a wide range of applications.
Q & A
Q. Q1. What are the established synthetic routes for preparing N,N-diethyl-1,3,4-thiadiazole-2,5-diamine, and how are intermediates validated?
Methodological Answer:
- Route 1: Cyclization of hydrazinecarbothioamide derivatives with halogenated ketones (e.g., 2-bromoacetophenones) in ethanol, catalyzed by triethylamine. This method requires reflux conditions (6–12 hours) and yields thiadiazoles via intermediate thioamide attack on electrophilic carbons .
- Route 2: Condensation of hydrazonoyl halides with thiocarboxanilides in DMF, followed by cyclization. Key intermediates (e.g., 1,3,4-thiadiazolines) are monitored via TLC and validated by melting point comparison with authentic samples .
- Validation:
- Spectroscopy: ¹H/¹³C NMR confirms NH and thiadiazole ring protons (δ 6.5–8.5 ppm for aromatic substituents; δ 1.2–1.4 ppm for diethyl groups). IR identifies N–H stretches (~3300 cm⁻¹) and C=S/C–N bonds (~1250–1350 cm⁻¹) .
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry (e.g., space group P21/c for analogous compounds, with unit cell parameters a = 9.72 Å, b = 13.99 Å, c = 10.83 Å) .
Advanced Synthesis: Mechanistic and Optimization Challenges
Q. Q2. How do reaction conditions (solvent, catalyst, temperature) influence thiadiazole formation yields, and how can contradictory results be resolved?
Methodological Answer:
- Critical Factors:
- Solvent Polarity: Polar aprotic solvents (DMF, acetonitrile) enhance cyclization by stabilizing charged intermediates (e.g., Scheme 4 in ). Non-polar solvents may stall reactions at thioamide intermediates.
- Catalyst Role: Triethylamine neutralizes HBr/HCl byproducts, shifting equilibrium toward product formation. Omission reduces yields by 30–50% .
- Temperature: Reflux (80–100°C) accelerates ring closure but may degrade heat-sensitive intermediates. Room-temperature reactions are slower but preserve regioselectivity .
- Resolving Contradictions:
- Example: Heating hydrazinecarbothioamide 1c alone fails to produce 9c , but with 2-bromoacetophenone (2a ), H₂S extrusion drives cyclization. Mechanistic studies (e.g., trapping H₂S) confirm this pathway .
- Computational modeling (DFT) can predict energetics of competing pathways, such as thione vs. amine attack on electrophilic centers .
Analytical Challenges in Structural Elucidation
Q. Q3. How can researchers distinguish between isomeric thiadiazole derivatives (e.g., 1,2,4- vs. 1,3,4-substitution) using spectroscopic data?
Methodological Answer:
- Key Techniques:
- ¹³C NMR: Thiadiazole ring carbons (C2/C5) appear at δ 155–165 ppm for 1,3,4-thiadiazoles, while 1,2,4-isomers show C2/C4 at δ 140–150 ppm .
- NOESY/ROESY: Probes spatial proximity of substituents (e.g., diethyl groups vs. aryl rings).
- Mass Spectrometry: Fragmentation patterns (e.g., loss of H₂S or NH₂ groups) differ between isomers .
- Case Study: N,N′-Diphenyl-1,3,4-thiadiazole-2,5-diamine (9c ) was confirmed via X-ray (melting point 240°C, monoclinic system) and compared to synthetic analogs .
Pharmacological Activity: Methodological Frameworks
Q. Q4. What experimental protocols are used to evaluate antimicrobial activity of thiadiazole derivatives, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer:
- Assay Design:
- SAR Analysis:
Data Contradictions and Reproducibility
Q. Q5. How should researchers address discrepancies in reported melting points or spectral data for thiadiazole derivatives?
Methodological Answer:
- Standardization: Use authentic samples (e.g., N,N′-diphenyl-1,3,4-thiadiazole-2,5-diamine, mp 240°C ) as internal references.
- Crystallization Artifacts: Recrystallize from DMF/ethanol to ensure polymorph consistency. For example, compound 7da crystallizes as yellow prisms (mp 230–232°C) only from DMF .
- Spectroscopic Reproducibility: Compare δ values across solvents (e.g., DMSO-d₆ vs. CDCl₃). Discrepancies >0.3 ppm suggest impurities or tautomerism .
Safety and Handling in Laboratory Settings
Q. Q6. What safety protocols are critical when synthesizing or handling thiadiazole derivatives?
Methodological Answer:
- Hazard Mitigation:
- Ventilation: Use fume hoods to prevent inhalation of H₂S or halogenated byproducts .
- PPE: Nitrile gloves, goggles, and lab coats mandatory due to skin/eye irritation risks (H313/H333 ).
- Waste Management: Neutralize halogenated waste (e.g., 2-bromoacetophenone) with sodium bicarbonate before disposal .
Advanced Topics: Computational and Mechanistic Studies
Q. Q7. How can DFT calculations guide the design of novel thiadiazole derivatives with enhanced bioactivity?
Methodological Answer:
- Parameters Calculated:
- Case Study: For N~2~-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2,5-diamine, MEP revealed electron-rich thiophene moieties as key binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
